molecular formula C25H17N3O2 B14110030 (E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one

(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one

Cat. No.: B14110030
M. Wt: 391.4 g/mol
InChI Key: JMHGWNZBVSPKBH-CCEZHUSRSA-N
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Description

(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and quinoline moieties, followed by their coupling through an acrylate linkage. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting properties such as antimicrobial, antiviral, or anticancer activities. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of quinoline and benzimidazole are often explored for their pharmacological properties. This compound could be investigated for its potential as a drug candidate for treating various diseases.

Industry

Industrially, such compounds may find applications in the development of new materials, dyes, and other chemical products. Their stability and reactivity make them suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and benzimidazole derivatives, such as:

  • 4-phenylquinoline
  • 2-phenylbenzimidazole
  • 3-(1H-benzo[d]imidazol-2-yl)acryloyl derivatives

Uniqueness

What sets (E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one apart is its unique combination of the benzimidazole and quinoline moieties, linked through an acrylate group. This structure may confer unique biological activities and chemical reactivity, making it a compound of interest for further study.

Properties

Molecular Formula

C25H17N3O2

Molecular Weight

391.4 g/mol

IUPAC Name

3-[(E)-3-(1H-benzimidazol-2-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C25H17N3O2/c29-21(14-15-22-26-19-12-6-7-13-20(19)27-22)24-23(16-8-2-1-3-9-16)17-10-4-5-11-18(17)28-25(24)30/h1-15H,(H,26,27)(H,28,30)/b15-14+

InChI Key

JMHGWNZBVSPKBH-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)/C=C/C4=NC5=CC=CC=C5N4

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C=CC4=NC5=CC=CC=C5N4

Origin of Product

United States

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